molecular formula C17H15NO4 B11102827 methyl 4-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]benzoate

methyl 4-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]benzoate

Cat. No.: B11102827
M. Wt: 297.30 g/mol
InChI Key: ALYRHFFQWAYBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]benzoate is an organic compound characterized by a complex structure that includes a benzodioxin ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]benzoate typically involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with methyl 4-formylbenzoate. This reaction is carried out under acidic conditions to facilitate the formation of the imine linkage. The reaction mixture is usually refluxed in a suitable solvent such as ethanol or methanol to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxin ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are employed.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Nitro, sulfonyl, or other substituted derivatives.

Scientific Research Applications

Methyl 4-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]benzoate involves its interaction with specific molecular targets. The imine linkage and benzodioxin ring play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]benzoate is unique due to the presence of the benzodioxin ring and the imine linkage, which confer distinct chemical and biological properties. Compared to simpler benzoate esters, this compound exhibits enhanced reactivity and potential for diverse applications.

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yliminomethyl)benzoate

InChI

InChI=1S/C17H15NO4/c1-20-17(19)13-4-2-12(3-5-13)11-18-14-6-7-15-16(10-14)22-9-8-21-15/h2-7,10-11H,8-9H2,1H3

InChI Key

ALYRHFFQWAYBCF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.